

Application Notes and Protocols for GNF2133 in Diabetes Models

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Compound of Interest

Compound Name: GNF2133

Cat. No.: B15623557

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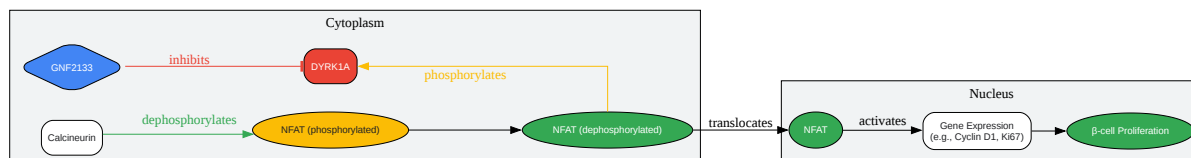
For Researchers, Scientists, and Drug Development Professionals

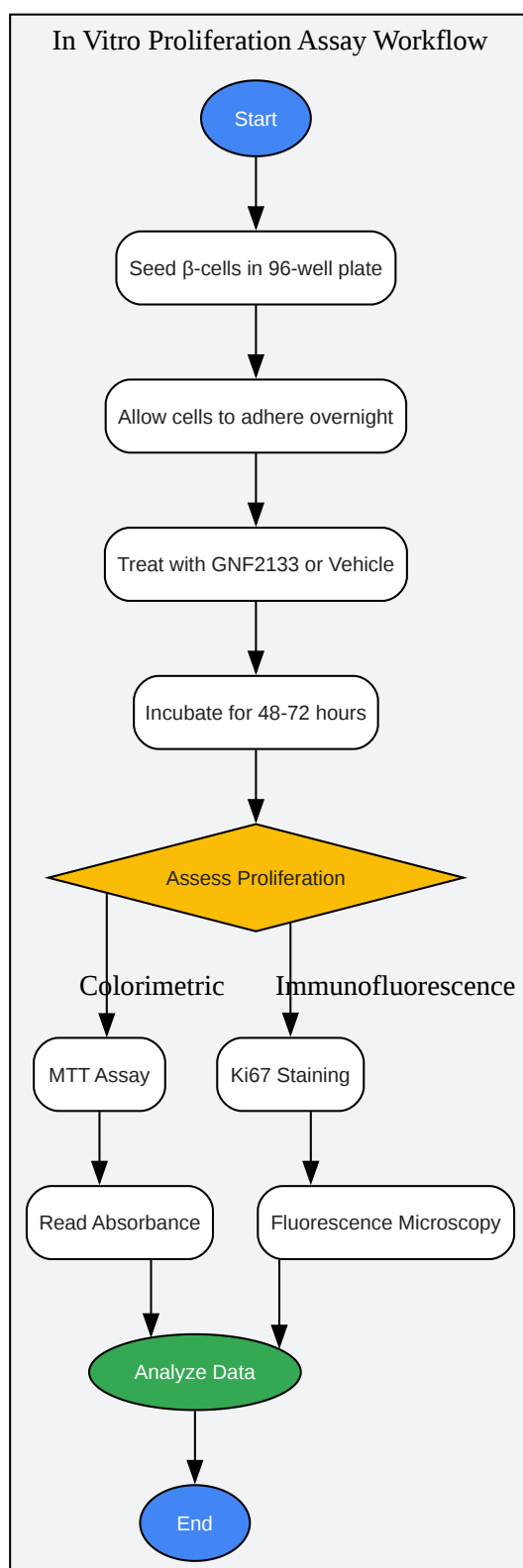
Introduction

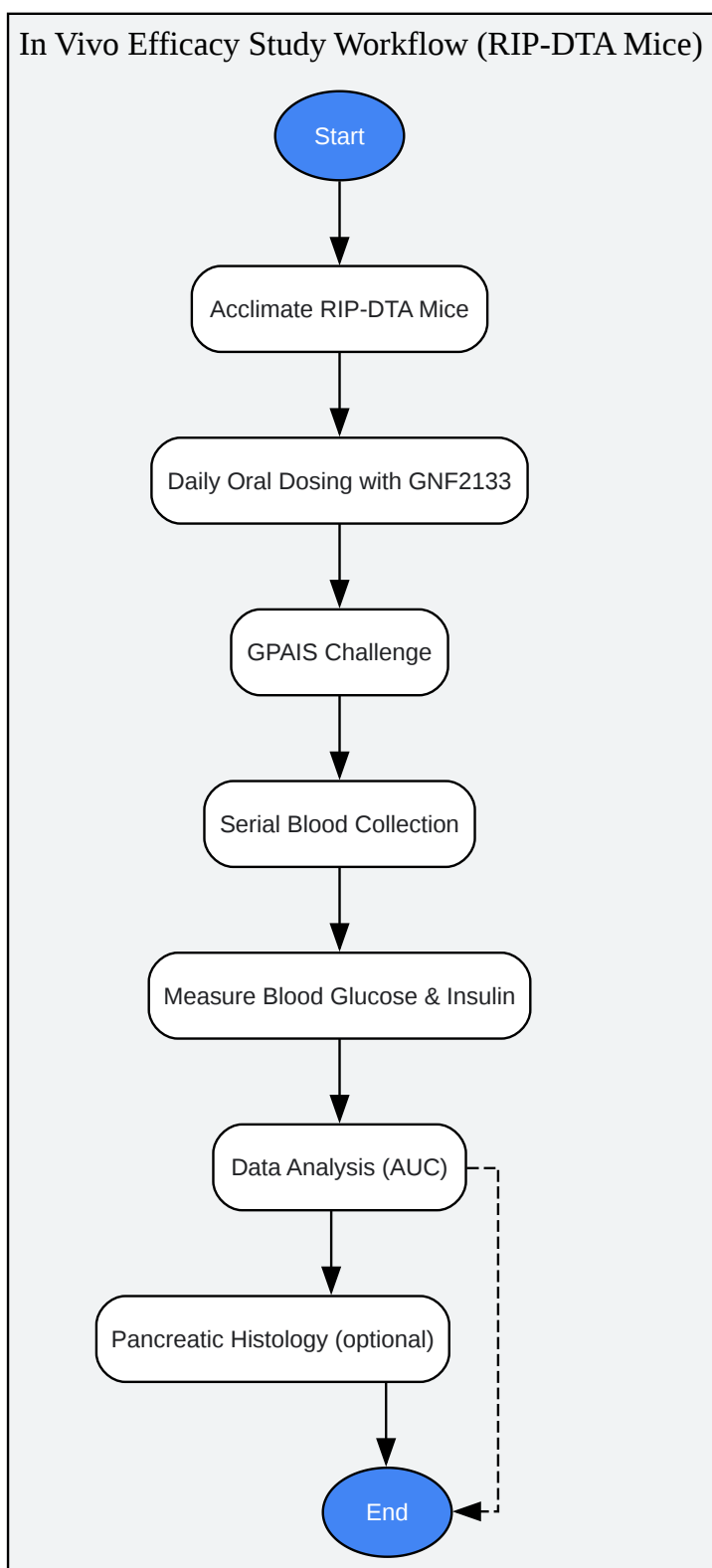
GNF2133 is a potent, selective, and orally active inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] It has emerged as a promising small molecule for the study of diabetes, particularly Type 1, due to its ability to induce pancreatic β -cell proliferation and enhance insulin secretion.[1][3][4][5][6] Deficiency or dysfunction of β -cells leads to insufficient insulin production, resulting in hyperglycemia, the hallmark of diabetes.[3][4][5][6] **GNF2133** offers a potential therapeutic strategy by promoting the regeneration of β -cell mass.[3][4] These application notes provide detailed protocols for utilizing **GNF2133** in both in vitro and in vivo diabetes models.

Mechanism of Action

GNF2133 exerts its pro-proliferative effects on β -cells primarily through the inhibition of DYRK1A.[1][3][4] DYRK1A is a constitutively active kinase that negatively regulates the transcription factor NFAT (Nuclear Factor of Activated T-cells).[3][7] By phosphorylating NFAT, DYRK1A prevents its translocation to the nucleus, thereby suppressing the transcription of genes essential for cell cycle progression.[3][7] Inhibition of DYRK1A by **GNF2133** allows for the activation of the Calcineurin/NFAT signaling pathway, leading to NFAT nuclear translocation and subsequent induction of β -cell proliferation.[3]







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